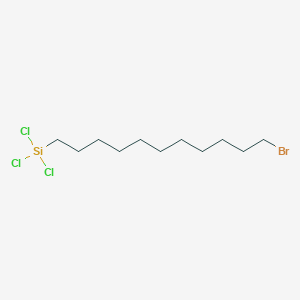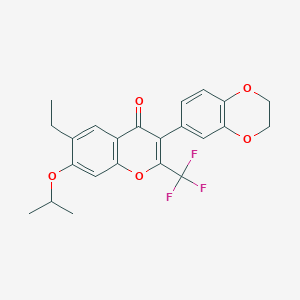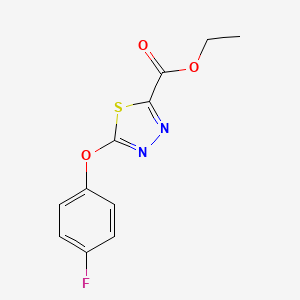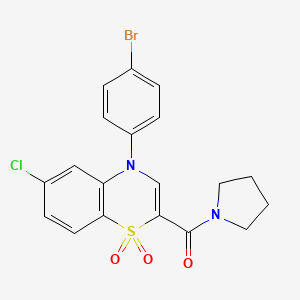
11-Bromoundecyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecyltrichlorosilane is a chemical compound with the molecular formula C11H22BrCl3Si . It is used as a chemical intermediate and is primarily for research and industrial use .
Molecular Structure Analysis
The molecular weight of this compound is 368.64 Da, and its monoisotopic mass is 365.973969 Da . The compound has a linear formula of C11H22BrCl3Si .Chemical Reactions Analysis
This compound can undergo 1,3-dipolar cycloaddition with terminal acetylenes to prepare triazole-terminated monolayers on different substrates . This reaction is part of a broader field of chemical surface reactions known as click chemistry .Physical and Chemical Properties Analysis
This compound is a liquid substance . Its solubility and storage conditions depend on the solvent used to prepare the stock solution .Scientific Research Applications
Biointerface Studies : 11-Bromoundecyltrichlorosilane is used in the formation of self-assembled monolayers (SAMs) on silicon substrates. These SAMs are crucial for studying material surface chemistry in biointerfaces, such as the interaction between bacteria and biomaterials. The controlled surface chemistry of these SAMs is essential for reproducible and accurate biointerface studies (Böhmler et al., 2013).
Click Chemistry on Surfaces : It's used in the preparation of monolayers on silica and silicon wafers. These monolayers facilitate the study of 1,3-dipolar cycloaddition reactions, an important chemical reaction in organic synthesis, directly on surfaces (Lummerstorfer & Hoffmann, 2004).
Humic Acids Immobilization : this compound is instrumental in the covalent attachment of humic acids on silicon wafers. This method has significant applications in environmental science, particularly for determining complexation constants between immobilized humic acid and radionuclides (Barbot et al., 2007).
Development of Azide Functional Monolayers : These monolayers are created on germanium surfaces for attenuated total reflectance infrared spectroscopy (ATR-IR) studies. They facilitate in situ "click" reactions, essential for studying interfacial chemical reactions (Zhang & Koberstein, 2012).
Surface Derivatization : this compound is used for the surface derivatization of micro- and nanoparticles, as well as the generation of molecular monolayers and films on various substrates, such as titanium, silicon, and silicon dioxide. This has implications in materials science and nanotechnology (Pan et al., 2011).
Silicon Nanoparticles Functionalization : Its use in the silanization process to functionalize silicon nanoparticles, resulting in various functionalities on the nanoparticle surfaces, is crucial for advancing materials science and nanotechnology applications (Zou & Kauzlarich, 2008).
Photodynamic Inactivation of Bacteria : It aids in the immobilization of pterin moieties on modified silicon substrates, allowing the design of photosensitive surfaces with potential microbiological self-cleaning properties. This has significant implications in biomedical and environmental applications (Urrutia et al., 2020).
Safety and Hazards
Future Directions
The use of 11-Bromoundecyltrichlorosilane in the preparation of triazole-terminated monolayers on different substrates represents a promising direction in the field of nanotechnology . This approach has a broad spectrum of applications, including the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Mechanism of Action
Target of Action
The primary target of 11-Bromoundecyltrichlorosilane is the surface of various substrates. This compound is used to modify the surfaces and tailor their properties with desired physico-chemical functions .
Mode of Action
This compound interacts with its targets by forming monolayers on different substrates. The compound utilizes the 1,3-dipolar cycloaddition of terminal acetylenes to prepare triazole-terminated monolayers .
Biochemical Pathways
It is known that the compound plays a crucial role in the chemical surface reactions, particularly in the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. The compound forms well-ordered monolayers on various substrates, which can be further functionalized to achieve desired properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the quality of the layers formed by the compound can be controlled with high precision, which is crucial for its applications in diverse fields .
Properties
IUPAC Name |
11-bromoundecyl(trichloro)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQRNOPJAFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79769-48-5 |
Source


|
| Record name | (11-Bromoundecyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)


![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)
